2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(pyridin-4-yl)ethyl]acetamide
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Overview
Description
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide typically involves the following steps:
Formation of the Indole Derivative: The starting material, 1-methyl-1H-indole, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the indole acetic acid intermediate.
Coupling with Pyridine Derivative: The indole acetic acid intermediate is then coupled with a pyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Final Product Formation: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the final compound, 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized indole derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-methyl-1H-indol-3-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide
- 2-[(1-methyl-1H-indol-5-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide
- 2-[(1-methyl-1H-indol-6-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide
Uniqueness
2-[(1-methyl-1H-indol-4-yl)oxy]-N-[2-(4-pyridinyl)ethyl]acetamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C18H19N3O2 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(1-methylindol-4-yl)oxy-N-(2-pyridin-4-ylethyl)acetamide |
InChI |
InChI=1S/C18H19N3O2/c1-21-12-8-15-16(21)3-2-4-17(15)23-13-18(22)20-11-7-14-5-9-19-10-6-14/h2-6,8-10,12H,7,11,13H2,1H3,(H,20,22) |
InChI Key |
ZWUYKLCNJVTMLO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC=C2OCC(=O)NCCC3=CC=NC=C3 |
Origin of Product |
United States |
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